2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound with diverse applications. It features a benzylthio group attached to an ethanone backbone, which is linked to a piperazine ring and further connected to a thiadiazine moiety. Its structural complexity allows for intriguing interactions with biological systems and varied chemical reactivity.
Synthetic routes and reaction conditions:
Starting materials: The synthesis begins with thiophene-2-carboxylic acid, piperazine, and 1-benzylthiopropan-2-one.
Formation of thiadiazine: Thiophene-2-carboxylic acid is first converted to thiophene-2-thiosemicarbazide, followed by cyclization to form 5-(thiophen-2-yl)-6H-1,3,4-thiadiazine.
Piperazine derivatization: 5-(thiophen-2-yl)-6H-1,3,4-thiadiazine is then reacted with piperazine to form 4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine.
Final coupling: The final step involves the coupling of 4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine with 1-benzylthiopropan-2-one to produce this compound.
Industrial production methods: The industrial production follows the above synthetic route, optimized for large-scale production. This includes careful control of reaction conditions such as temperature, pressure, and pH, and the use of efficient purification methods such as crystallization and chromatography to ensure high yield and purity.
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzylthio and thiadiazine groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ketone group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions are possible at the piperazine nitrogen atoms.
Common reagents and conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major products formed from these reactions:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential as a probe for protein interactions and cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Similar compounds include those with thiadiazine or piperazine moieties. Comparatively, 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to:
Structural complexity: Incorporating both a thiadiazine and piperazine ring, and a benzylthio group.
Functional versatility: Ability to undergo diverse chemical reactions.
Broader applications: Extensive use in various fields of research.
Comparison with Similar Compounds
2-(pyridylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone
2-(benzylthio)-1-(4-(5-(furan-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone
Thus, 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride stands out due to its unique structural features and diverse applications. Curious about diving into its details further or switching to a different topic?
Biological Activity
The compound 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : The piperazine moiety is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophen-2-yl Group : This is achieved via substitution reactions using thiophene derivatives.
- Attachment of the Benzylthio Group : This step involves nucleophilic substitution where benzylthiol reacts with an electrophilic intermediate.
These methods ensure the production of high-purity compounds suitable for biological testing.
Antimicrobial Properties
Recent studies have demonstrated that derivatives containing piperazine and thiadiazole structures exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule were tested against various bacterial strains including Vibrio cholerae and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects, suggesting that the compound may serve as a lead for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of related benzylthio derivatives has been explored through MTT assays against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These studies revealed that some derivatives exhibited notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
Enzyme Inhibition
Molecular modeling studies have suggested that compounds with thiadiazole and piperazine moieties can act as inhibitors of fatty acid amide hydrolase (FAAH). For example, specific derivatives demonstrated IC50 values in the low micromolar range, indicating strong binding affinity and potential therapeutic applications in pain management and inflammation .
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : The compound may interact with specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.
- Binding Interactions : The presence of sulfur-containing groups may enhance binding to target sites, improving efficacy against various biological targets .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on piperazine analogs showed that certain derivatives exhibited higher antibacterial activity than standard antibiotics like ciprofloxacin. This reinforces the potential of benzylthio-containing compounds in developing new antimicrobial agents .
- Cytotoxicity Assessment : Research on a series of benzothiazole derivatives indicated promising anticancer properties. The study utilized various human cancer cell lines to evaluate the cytotoxic effects and found significant activity correlating with structural modifications similar to those in the target compound .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS3.ClH/c25-19(15-26-13-16-5-2-1-3-6-16)23-8-10-24(11-9-23)20-22-21-17(14-28-20)18-7-4-12-27-18;/h1-7,12H,8-11,13-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZYUXVSWOXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CSCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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